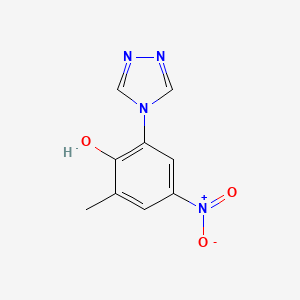
2-methyl-4-nitro-6-(4H-1,2,4-triazol-4-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-4-nitro-6-(4H-1,2,4-triazol-4-yl)phenol is a complex organic compound that features a phenol group substituted with a methyl group, a nitro group, and a triazole ring
準備方法
The synthesis of 2-methyl-4-nitro-6-(4H-1,2,4-triazol-4-yl)phenol typically involves multiple steps One common method starts with the nitration of 2-methylphenol (o-cresol) to introduce the nitro groupThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
化学反応の分析
2-methyl-4-nitro-6-(4H-1,2,4-triazol-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of strong oxidizing agents.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-methyl-4-nitro-6-(4H-1,2,4-triazol-4-yl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies involving aromatic substitution reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and inhibition mechanisms.
Industry: It can be used as an intermediate in the production of dyes, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 2-methyl-4-nitro-6-(4H-1,2,4-triazol-4-yl)phenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the triazole ring can form hydrogen bonds with biological macromolecules. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .
類似化合物との比較
Similar compounds include other nitrophenols and triazole-substituted phenols. For example:
2-methyl-4-nitrophenol: Lacks the triazole ring but shares similar reactivity due to the nitro and methyl groups.
4-nitro-6-(4H-1,2,4-triazol-4-yl)phenol: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
The uniqueness of 2-methyl-4-nitro-6-(4H-1,2,4-triazol-4-yl)phenol lies in the combination of these functional groups, which confer distinct chemical and biological properties .
生物活性
2-Methyl-4-nitro-6-(4H-1,2,4-triazol-4-yl)phenol (CAS No. 1432437-76-7) is a complex organic compound that has garnered attention due to its diverse biological activities. The compound features a phenol group substituted with a methyl group, a nitro group, and a triazole ring, which contributes to its unique properties and potential applications in various fields such as medicine and agriculture.
The biological activity of this compound is largely attributed to the presence of the 1,2,4-triazole moiety , which is known for its broad range of chemical and biological properties. This compound has been reported to influence various biochemical pathways, showcasing potential vasodilatory effects in animal models.
Target of Action
Research indicates that compounds containing the triazole ring can exhibit antifungal, anti-inflammatory, and anticancer activities. The mechanism often involves interactions with specific enzymes or receptors in biological systems.
Biological Activities
The compound's biological activities include:
- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
- Anti-inflammatory Properties : Shown to reduce cytokine release in cell cultures.
- Vasodilation : Demonstrated potential vasodilatory effects in rat models.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
- Anti-inflammatory Effects : In vitro studies using peripheral blood mononuclear cells (PBMCs) demonstrated that this compound reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6. This highlights its potential role in managing inflammatory conditions .
- Vasodilatory Effects : Research on diesel exhaust particles revealed that this compound could induce vasodilation in rat models, suggesting implications for cardiovascular health.
Data Tables
特性
IUPAC Name |
2-methyl-4-nitro-6-(1,2,4-triazol-4-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c1-6-2-7(13(15)16)3-8(9(6)14)12-4-10-11-5-12/h2-5,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRYXSMOBXTPDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)N2C=NN=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













